Jatrorrhizine chloride
Overview
Description
Jatrorrhizine chloride is an isoquinoline alkaloid found in various medicinal plants, including Coptis chinensis, Rhizoma coptidis, and Phellodendron chinense Schneid . This compound is known for its significant bioactive properties and has been used in traditional Chinese medicine for treating metabolic disorders, gastritis, and stomachache .
Scientific Research Applications
Jatrorrhizine chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It has been studied for its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
Target of Action
Jatrorrhizine hydrochloride primarily targets Monoamine Oxidase A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidative deamination of monoamines, playing a crucial role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine .
Mode of Action
Jatrorrhizine hydrochloride binds to and noncompetitively inhibits MAO-A . This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability .
Biochemical Pathways
Jatrorrhizine hydrochloride affects the monoamine metabolic pathway by inhibiting MAO-A . It also exhibits hypoglycemic activity by inhibiting α-glucosidase and aldose reductase . Furthermore, it has been found to inhibit the activation of the MAPK signaling pathway in cells exposed to oxidative stress .
Pharmacokinetics
It is known that the compound is a bioactive metabolite in medicinal plants such as berberis vernae schneid, Tinospora sagittata (Oliv) Gagnep, and Coptis chinensis Franch . These plants have been used in traditional medicine, suggesting that the compound may have good bioavailability.
Result of Action
Jatrorrhizine hydrochloride has a wide range of pharmacological properties. It exhibits anti-diabetic, antimicrobial, antiprotozoal, anticancer, anti-obesity, and hypolipidemic properties, along with central nervous system activities . It has been found to alleviate oxidative damage in mouse brain endothelial cells by increasing cell viability and inhibiting cell apoptosis .
Action Environment
The action of Jatrorrhizine hydrochloride can be influenced by various environmental factors. For instance, the efficacy of the compound can be affected by the presence of other bioactive compounds in the medicinal plants where it is found
Safety and Hazards
Jatrorrhizine hydrochloride is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .
Biochemical Analysis
Biochemical Properties
Jatrorrhizine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it regulates glucose uptake and utilization and reduces insulin resistance through upregulating the expression of insulin receptor substrate 2 (IRS2), phosphoinositide-3-kinase regulatory subunit 1 (PI3KR1), phosphorylated protein kinase B (p-AKT), phospho-AMP-activated protein kinase (p-AMPK) and glucose transporter 4/1/2 (GLUT4/1/2) .
Cellular Effects
Jatrorrhizine hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It promotes and increases the activation of the catalytic domains of tyrosine kinases in the cytoplasm and protein expression in the phosphorylation cascade of the insulin signaling pathway .
Molecular Mechanism
Jatrorrhizine hydrochloride exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It increases glucose uptake via the specific transporter through the cell surface .
Metabolic Pathways
Jatrorrhizine hydrochloride is involved in several metabolic pathways, interacting with various enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: Jatrorrhizine chloride can be synthesized through the isolation and purification of the mother liquor during the preparation of berberine chloride . The process involves several steps, including chemical, UV, IR, HTLCS, and HPLC methods to ensure the purity of the compound .
Industrial Production Methods: In industrial settings, this compound is typically isolated from the plant Coptis chinensis. The extraction process involves the use of solvents and various purification techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Jatrorrhizine chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
Comparison with Similar Compounds
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Palmatine: Exhibits similar bioactive effects but with different molecular targets.
Columbamine: Another isoquinoline alkaloid with antimicrobial properties.
Jatrorrhizine chloride stands out due to its potent inhibition of acetylcholinesterase and its unique effects on serotonin and norepinephrine uptake .
Properties
IUPAC Name |
2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4.ClH/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMUUZMCSNHBAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6681-15-8 | |
Record name | Jatrorrhizine chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6681-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Jatrochizine chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Jatrochizine chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150445 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Jatrorrhizine Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does jatrorrhizine hydrochloride exert its anti-inflammatory effects?
A1: [] JH has been shown to attenuate tert-butyl hydroperoxide (t-BHP)-induced oxidative damage in mouse brain endothelial cells (MBECs). It achieves this by inhibiting the production of reactive oxygen species (ROS) and lipid peroxidation, while enhancing mitochondrial membrane potential (MMP) and maintaining ATP synthesis. Additionally, JH regulates the expression of inflammatory cytokines and increases the activation of endothelial nitric oxide synthase (eNOS). These protective effects are linked to the increased protein expression of the peroxisome proliferator-activated receptor-γ (PPAR-γ) gene.
Q2: What is the role of JH in suppressing osteoclastogenesis?
A2: [] JH has demonstrated inhibitory effects on RANKL-induced osteoclast formation and bone resorption in vitro. It also protects against titanium particle-induced osteolysis in vivo. Mechanistically, JH suppresses RANKL-induced activation of MAPKs (p38 and ERK), which in turn downregulates the production of NFATc1 and the expression of NFATc1-regulated osteoclastic marker genes like TRAP, CTR, and CTSK.
Q3: Can JH affect tumor neovascularization?
A3: [] Research indicates that JH can reduce C8161 cell-mediated neovascularization in both in vitro and in vivo settings. It impedes the expression of the gene for VE-cadherin, a protein crucial for tumor vasculogenic mimicry and angiogenesis.
Q4: How does JH interact with G-quadruplex DNA?
A4: [] Studies using NMR, ESI-MS, and circular dichroism (CD) spectroscopies confirmed that JH binds to G-quadruplex DNA formed from a G-rich sequence involved in pilin variation in Neisseria gonorrhoeae. This binding occurs with high selectivity over the corresponding duplex DNA.
Q5: Does JH affect insulin resistance?
A5: [] Studies on 3T3-L1 adipocytes showed that JH significantly reduced glucose concentration in the culture medium, indicating an improvement in insulin resistance. This effect was comparable to the action of rosiglitazone maleate.
Q6: How does JH impact the progression of rheumatoid arthritis?
A6: [] In a collagen-induced arthritis (CIA) rat model, JH treatment effectively prevented the progression and development of RA. This effect was demonstrated through the reduction of inflammation and suppression of bone destruction.
Q7: Can JH influence the behavior of fibroblast-like synoviocytes (FLS) in rheumatoid arthritis?
A7: [] In vitro studies revealed that JH effectively attenuated the destructive phenotypes of MH7A cells (a type of FLS). These effects included inhibiting proliferation, migration, and the production of inflammatory mediators.
Q8: What is the mechanism behind JH's effect on MH7A cells?
A8: [] JH was found to suppress TNFα-stimulated activations of nuclear factor of kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs) (ERK and p38) in MH7A cells. This suppression led to the downregulation of proinflammatory cytokines, potentially contributing to the antiproliferative and antimigratory activities observed in FLS cells.
Q9: What is the molecular formula and weight of jatrorrhizine hydrochloride?
A9: The molecular formula of jatrorrhizine hydrochloride is C20H20ClNO4, and its molecular weight is 373.84 g/mol.
Q10: What analytical techniques are commonly employed to identify and quantify JH?
A10: Various analytical methods are used to study JH, with High-Performance Liquid Chromatography (HPLC) being predominantly featured in the research papers. [, , , , , , , , , , , , , , , , , , , , , , ]. Other techniques include thin-layer chromatography (TLC) [, ] and mass spectrometry (MS) coupled with HPLC [, ].
Q11: Are there specific considerations for analyzing JH in complex mixtures like plant extracts?
A11: Analyzing JH in complex matrices often requires sample preparation steps to eliminate interfering compounds. Solid-phase extraction (SPE) is frequently employed for this purpose [, , ].
Q12: Does JH interact with other drugs?
A12: [] JH has been found to potentiate the neuraminidase inhibitory effect of oseltamivir towards H7N9 influenza. This synergistic effect suggests a potential for combination therapy.
Q13: How does the combination of JH and oseltamivir enhance N9 inhibition?
A13: [] Molecular docking studies reveal that both JH and oseltamivir bind to the active site of N9 neuraminidase, albeit at different positions without overlapping. This non-overlapping binding, along with their respective hydrogen bond and pi-pi interactions with the enzyme, likely contribute to the enhanced inhibitory effect observed when both compounds are present.
Q14: Are there any known drug-metabolizing enzyme interactions with JH?
A14: While specific studies focusing on JH's interaction with drug-metabolizing enzymes are limited within the provided research, its potential interaction with these enzymes warrants further investigation, particularly in the context of potential drug interactions.
Q15: What is known about the absorption and distribution of JH?
A15: [] Studies using a Caco-2 monolayer model, which mimics the intestinal epithelial barrier, have shown that JH is absorbed across the intestinal epithelium. The presence of other alkaloids found in Coptidis Rhizoma, such as coptisine, jatrorrhizine, berberine, and palmatine, appears to enhance the absorption of each individual alkaloid, including JH.
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